molecular formula C29H13Cl2N5Na4O13S4 B14476546 Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate CAS No. 72639-29-3

Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate

Cat. No.: B14476546
CAS No.: 72639-29-3
M. Wt: 930.6 g/mol
InChI Key: VPMRIEZGYICHGJ-UHFFFAOYSA-J
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Description

Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants. Post-synthesis, the compound undergoes purification processes like crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate can undergo various chemical reactions including:

    Oxidation: This reaction can alter the azo group, affecting the color properties of the compound.

    Reduction: Often leads to the cleavage of the azo bond, resulting in the formation of amines.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids or bases for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the type of reaction. For instance, reduction typically yields aromatic amines, while oxidation can produce different colored compounds.

Scientific Research Applications

Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate has diverse applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.

    Industry: Widely used in textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The mechanism by which Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The azo group can form covalent bonds with these molecules, altering their structure and function. This interaction is crucial for its applications in staining and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-2-sulphonatophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
  • Tetrasodium 7-[[4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,3,5-trisulfonate

Uniqueness

Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate stands out due to its specific structural features, such as the presence of multiple sulphonate groups and the dichloroquinoxaline moiety. These features contribute to its unique color properties and reactivity, making it valuable in various applications.

Properties

CAS No.

72639-29-3

Molecular Formula

C29H13Cl2N5Na4O13S4

Molecular Weight

930.6 g/mol

IUPAC Name

tetrasodium;7-[[4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C29H17Cl2N5O13S4.4Na/c30-27-28(31)33-22-8-13(4-5-20(22)32-27)29(37)34-21-7-6-19(16-2-1-3-23(26(16)21)51(41,42)43)36-35-14-9-17-18(24(10-14)52(44,45)46)11-15(50(38,39)40)12-25(17)53(47,48)49;;;;/h1-12H,(H,34,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49);;;;/q;4*+1/p-4

InChI Key

VPMRIEZGYICHGJ-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)Cl)Cl)N=NC5=CC6=C(C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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